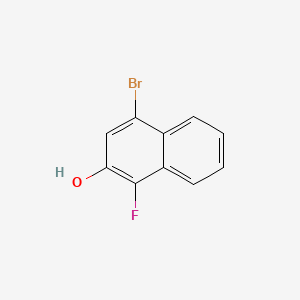![molecular formula C19H24N4O5Si B13901714 Trimethyl-[2-[[4-methyl-2-nitro-5-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenoxy]methoxy]ethyl]silane](/img/structure/B13901714.png)
Trimethyl-[2-[[4-methyl-2-nitro-5-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenoxy]methoxy]ethyl]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl-[2-[[4-methyl-2-nitro-5-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenoxy]methoxy]ethyl]silane is a complex organosilicon compound featuring a triazolopyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-[2-[[4-methyl-2-nitro-5-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenoxy]methoxy]ethyl]silane typically involves multiple steps:
Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized through cyclization reactions involving appropriate precursors such as hydrazines and nitriles.
Nitration and Methylation: The triazolopyridine core is then nitrated and methylated to introduce the nitro and methyl groups.
Ether Formation: The phenoxy group is introduced via etherification reactions.
Silane Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Substitution: The phenoxy and methoxy groups can participate in nucleophilic substitution reactions.
Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions to form the corresponding silanol.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide are used.
Hydrolysis: Acidic or basic aqueous solutions are employed.
Major Products
Reduction: Amino derivatives of the triazolopyridine core.
Substitution: Various substituted phenoxy and methoxy derivatives.
Hydrolysis: Silanol derivatives.
科学的研究の応用
Chemistry
Catalysis: Used as a ligand in transition metal catalysis.
Materials Science: Incorporated into polymers to enhance thermal stability and mechanical properties.
Biology
Drug Design: Explored as a scaffold for designing enzyme inhibitors and receptor modulators.
Medicine
Industry
Coatings: Used in the formulation of advanced coatings with improved durability and resistance.
作用機序
The mechanism of action of Trimethyl-[2-[[4-methyl-2-nitro-5-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenoxy]methoxy]ethyl]silane involves its interaction with specific molecular targets. The triazolopyridine moiety can bind to metal ions, influencing catalytic activity. The nitro group can participate in redox reactions, altering the electronic properties of the compound.
類似化合物との比較
Similar Compounds
- Trimethyl-[2-[[4-methyl-2-nitro-5-([1,2,4]triazolo[1,5-a]pyrimidin-7-yloxy)phenoxy]methoxy]ethyl]silane
- Trimethyl-[2-[[4-methyl-2-nitro-5-([1,2,4]triazolo[1,5-a]pyridazin-7-yloxy)phenoxy]methoxy]ethyl]silane
Uniqueness
Trimethyl-[2-[[4-methyl-2-nitro-5-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenoxy]methoxy]ethyl]silane is unique due to its specific triazolopyridine structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specialized applications in catalysis, materials science, and drug design.
特性
分子式 |
C19H24N4O5Si |
|---|---|
分子量 |
416.5 g/mol |
IUPAC名 |
trimethyl-[2-[[4-methyl-2-nitro-5-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenoxy]methoxy]ethyl]silane |
InChI |
InChI=1S/C19H24N4O5Si/c1-14-9-16(23(24)25)18(27-13-26-7-8-29(2,3)4)11-17(14)28-15-5-6-22-19(10-15)20-12-21-22/h5-6,9-12H,7-8,13H2,1-4H3 |
InChIキー |
FDUCFDWFCHOQPI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1OC2=CC3=NC=NN3C=C2)OCOCC[Si](C)(C)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![tert-Butyl (1R,2S,3S,5S)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13901683.png)
![tert-butyl N-[4-(methylcarbamothioylamino)phenyl]carbamate](/img/structure/B13901687.png)


![N-[(2-methyl-1H-indol-3-yl)-(4-methylphenyl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B13901706.png)

